
Tert-butyl 3-pentylazetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-pentylazetidine-1-carboxylate is a heterocyclic organic compound. It has a CAS Number of 1803611-23-5 and a molecular weight of 227.35 . The IUPAC name for this compound is tert-butyl 3-pentylazetidine-1-carboxylate .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-pentylazetidine-1-carboxylate is C13H25NO2 . The InChI code for this compound is 1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-pentylazetidine-1-carboxylate is a liquid . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Applications De Recherche Scientifique
Organic Synthesis
Tert-butyl 3-pentylazetidine-1-carboxylate: is utilized in organic synthesis as a building block for more complex molecules. Its tert-butyl group can provide steric hindrance, which is beneficial in selective reactions .
Photophysics
Carbazole derivatives, which share structural similarities with Tert-butyl 3-pentylazetidine-1-carboxylate , are studied for their excited-state dynamics and photochemical properties . This compound could be used in investigating energy transfer processes in organic optoelectronic materials.
Environmental Chemistry
The tert-butyl group’s reactivity pattern is significant in environmental chemistry, particularly in biodegradation pathways. Understanding how this group behaves can help in designing environmentally friendly chemicals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 3-pentylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMJFSMDYLOITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



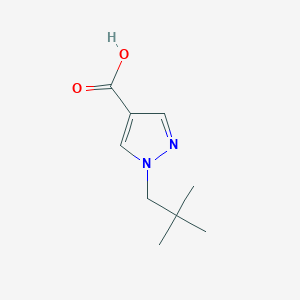
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
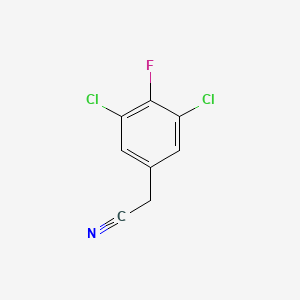
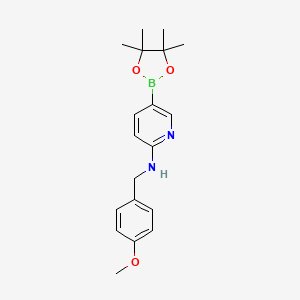

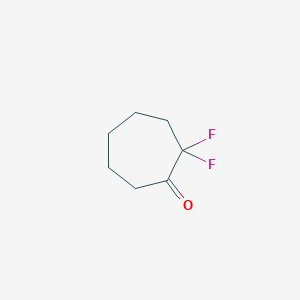


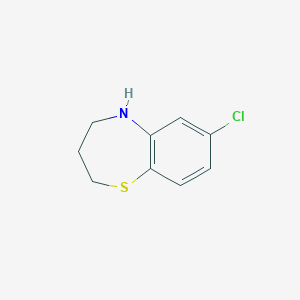

![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)

![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
